molecular formula C14H22BrNO2S B386483 4-bromo-N,N-dibutylbenzenesulfonamide CAS No. 6419-78-9

4-bromo-N,N-dibutylbenzenesulfonamide

Cat. No. B386483
CAS RN: 6419-78-9
M. Wt: 348.3g/mol
InChI Key: KRQOUMWHFGGVCK-UHFFFAOYSA-N
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Description

4-bromo-N,N-dibutylbenzenesulfonamide is a chemical compound with the molecular formula C14H22BrNO2S . It is a derivative of benzenesulfonamide, which is a class of organic compounds that contain a sulfonamide group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of 4-bromo-N,N-dibutylbenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group and a bromine atom . The sulfonamide group is further substituted with two butyl groups .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-N,N-dimethylaniline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-bromo-N,N-dibutylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQOUMWHFGGVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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